molecular formula C25H17Cl2NO5 B3704082 2-(2,4-dichlorophenyl)-2-oxoethyl 2-(2-ethylphenyl)-1,3-dioxo-5-isoindolinecarboxylate

2-(2,4-dichlorophenyl)-2-oxoethyl 2-(2-ethylphenyl)-1,3-dioxo-5-isoindolinecarboxylate

Cat. No.: B3704082
M. Wt: 482.3 g/mol
InChI Key: GECZSNXCOAJEAB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is quite complex. It contains a variety of functional groups that can participate in different chemical reactions. The presence of the dichlorophenyl group suggests that the compound might have interesting electronic properties .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo a variety of chemical reactions. For example, the ester group could undergo hydrolysis or transesterification. The dichlorophenyl group might undergo nucleophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the dichlorophenyl group might increase its lipophilicity, while the ester group could potentially make it susceptible to hydrolysis .

Future Directions

The potential applications of this compound would likely depend on its physical and chemical properties, as well as its biological activity. It could potentially be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry .

Properties

IUPAC Name

[2-(2,4-dichlorophenyl)-2-oxoethyl] 2-(2-ethylphenyl)-1,3-dioxoisoindole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17Cl2NO5/c1-2-14-5-3-4-6-21(14)28-23(30)17-9-7-15(11-19(17)24(28)31)25(32)33-13-22(29)18-10-8-16(26)12-20(18)27/h3-12H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GECZSNXCOAJEAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OCC(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17Cl2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,4-dichlorophenyl)-2-oxoethyl 2-(2-ethylphenyl)-1,3-dioxo-5-isoindolinecarboxylate
Reactant of Route 2
Reactant of Route 2
2-(2,4-dichlorophenyl)-2-oxoethyl 2-(2-ethylphenyl)-1,3-dioxo-5-isoindolinecarboxylate
Reactant of Route 3
Reactant of Route 3
2-(2,4-dichlorophenyl)-2-oxoethyl 2-(2-ethylphenyl)-1,3-dioxo-5-isoindolinecarboxylate
Reactant of Route 4
Reactant of Route 4
2-(2,4-dichlorophenyl)-2-oxoethyl 2-(2-ethylphenyl)-1,3-dioxo-5-isoindolinecarboxylate
Reactant of Route 5
Reactant of Route 5
2-(2,4-dichlorophenyl)-2-oxoethyl 2-(2-ethylphenyl)-1,3-dioxo-5-isoindolinecarboxylate
Reactant of Route 6
Reactant of Route 6
2-(2,4-dichlorophenyl)-2-oxoethyl 2-(2-ethylphenyl)-1,3-dioxo-5-isoindolinecarboxylate

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